(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one
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Overview
Description
(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one is a bicyclic organic compound known for its unique structure and potential applications in various fields of science. This compound features a bicyclo[3.2.0]heptane core with a phenylmethoxy group attached, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and benzyl chloride.
Cycloaddition Reaction: A Diels-Alder reaction between cyclopentadiene and a suitable dienophile forms the bicyclic core.
Functional Group Modification:
Oxidation: The final step involves the oxidation of the intermediate to form the ketone group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols.
Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets. The phenylmethoxy group and the bicyclic core play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,5R,7R)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one: A stereoisomer with different spatial arrangement of atoms.
(1S,5R,7S)-7-Methoxybicyclo[3.2.0]heptan-6-one: Lacks the phenyl group, providing insights into the role of the phenylmethoxy group.
Uniqueness
(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of (1S,5R,7S)-7-Phenylmethoxybicyclo[320]heptan-6-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1S,5R,7S)-7-phenylmethoxybicyclo[3.2.0]heptan-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-13-11-7-4-8-12(11)14(13)16-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,7-9H2/t11-,12+,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYUGMGODZPAOS-DYEKYZERSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C(=O)C2OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)C(=O)[C@H]2OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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